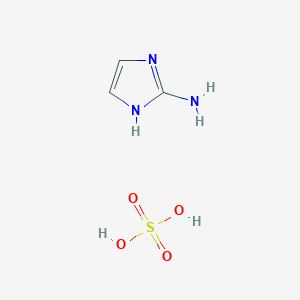

2-Aminoimidazole hemisulfate

Descripción general

Descripción

2-Aminoimidazole hemisulfate is an organic compound with the molecular formula C6H12N6O4S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its crystalline powder form and is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoimidazole hemisulfate typically involves the reaction of imidazole derivatives with sulfuric acid. One common method includes the alkylation of 2-nitroimidazole followed by reduction to yield 2-aminoimidazole, which is then treated with sulfuric acid to form the hemisulfate salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of enantiomerically pure epoxides in the second step to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminoimidazole hemisulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibiotic Resistance Modulation

One of the most significant applications of 2-aminoimidazole derivatives is their role in combating antibiotic resistance. Research indicates that these compounds can disrupt biofilm formation and resensitize multidrug-resistant bacteria to conventional antibiotics. For instance, a study demonstrated that a specific variant, H10 , effectively resensitized Pseudomonas aeruginosa and Staphylococcus aureus to antibiotics while promoting wound healing without causing harm to skin integrity .

Arginase Inhibition

2-Aminoimidazole amino acids have been identified as promising inhibitors of arginase, an enzyme involved in the urea cycle. These compounds serve as guanidine mimetics and have shown potential in managing diseases linked to abnormal L-arginine levels, such as asthma and cardiovascular conditions. The most potent inhibitor identified in studies significantly reduced airway hyperresponsiveness in murine models .

Microbiology

Biofilm Inhibition

The capacity of 2-aminoimidazoles to inhibit biofilms extends beyond common pathogens. A recent investigation highlighted that certain derivatives effectively inhibited biofilm formation of Mycobacterium abscessus, a pathogen associated with chronic lung infections. The lead compound from this study, AB-2-29 , exhibited IC50 values between 12.5 and 25 μM and showed enhanced activity in the presence of zinc, indicating a unique mechanism of action .

Materials Science

Membrane Technology

In membrane technology, 2-aminoimidazole has been utilized to enhance membrane performance by reducing fouling. Studies reveal that membranes treated with 2-AI exhibited less fouling compared to untreated controls while maintaining water productivity and solute rejection rates . This application is particularly relevant for water purification processes where membrane fouling poses significant operational challenges.

Table 1: Summary of Biofilm Inhibition Studies Using 2-Aminoimidazole Derivatives

| Compound | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| H10 | Pseudomonas aeruginosa | Not specified | Resensitizes bacteria to antibiotics |

| AB-2-29 | Mycobacterium abscessus | 12.5 - 25 | Zinc chelation |

| SEM-002-003 | Various M. abscessus strains | Not specified | Distinct mechanism |

Table 2: Arginase Inhibition Activity of 2-Aminoimidazole Derivatives

| Compound | Binding Affinity (μM) | Effect on Airway Hyperresponsiveness |

|---|---|---|

| A1P | Low micromolar | Significant reduction |

| 2-AI | 3.6 | Weak noncompetitive inhibitor |

Mecanismo De Acción

The mechanism of action of 2-aminoimidazole hemisulfate involves its interaction with various molecular targets and pathways. It is known to inhibit biofilm formation by disrupting the signaling pathways in bacteria. This compound also exhibits anticancer properties by inducing apoptosis in cancer cells through the activation of specific molecular pathways .

Comparación Con Compuestos Similares

- 2-Aminoimidazole

- 2-Nitroimidazole

- 2-Aminothiazole

Comparison: 2-Aminoimidazole hemisulfate is unique due to its hemisulfate salt form, which enhances its solubility and stability compared to other imidazole derivatives. This makes it particularly useful in various applications where solubility is a critical factor .

Actividad Biológica

2-Aminoimidazole hemisulfate (2-AI) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial resistance and biofilm inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₆H₁₂N₆O₄S

- Molecular Weight : 264.26 g/mol

- CAS Number : 1450-93-7

- PubChem CID : 2734684

2-Aminoimidazole compounds primarily function by disrupting bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics and the immune system. The mechanism includes:

- Biofilm Disruption : 2-AI compounds inhibit the formation of biofilms and can disperse existing ones, thereby resensitizing bacteria to conventional antibiotics .

- Interaction with Two-Component Systems (TCS) : These compounds interact with bacterial response regulators, which are part of TCSs that help bacteria adapt to environmental changes and manage virulence and resistance .

Inhibition of Biofilm Formation

Research has demonstrated that 2-aminoimidazole derivatives effectively inhibit biofilm formation in various bacterial strains, including:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Acinetobacter baumannii

- Mycobacterium abscessus

For instance, a study showed that a specific derivative (H10) was nonbactericidal but effectively disrupted biofilms and promoted wound healing without causing skin irritation in vivo .

Potentiation of Antibiotics

2-AI compounds have been shown to enhance the efficacy of β-lactam antibiotics against resistant strains of Mycobacterium tuberculosis. They significantly reduce the minimal inhibitory concentrations (MICs) of these antibiotics, suggesting their potential as adjuvants in treating drug-resistant infections .

Case Studies

- Topical Application for Dermal Infections :

- Biofilm Inhibition in Mycobacterium abscessus :

Summary of Biological Activities

Propiedades

IUPAC Name |

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWRLKJYNASPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Aminoimidazole hemisulfate in the synthesis of 2-Aminoimidazole borohydride, and what are the key properties of the resulting compound?

A1: this compound ((Im-NH2)2SO4) serves as a precursor in the synthesis of 2-Aminoimidazole borohydride (Im-NH2BH4) []. It reacts with sodium borohydride through a simple ball milling method to produce the desired compound. The resulting 2-Aminoimidazole borohydride is of interest for its potential as a hydrogen storage material due to its relatively high theoretical hydrogen capacity of 8.1 wt% and its ability to release hydrogen at moderate temperatures [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.